![molecular formula C18H21NO4 B14073852 (S)-N-BOC-2-Naphthylalanine](/img/structure/B14073852.png)
(S)-N-BOC-2-Naphthylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-BOC-2-Naphthylalanine is a chiral amino acid derivative that features a naphthyl group attached to the alpha carbon. The compound is often used in peptide synthesis and as a building block in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-BOC-2-Naphthylalanine typically involves the protection of the amino group of 2-naphthylalanine with a tert-butoxycarbonyl (BOC) group. This protection is achieved using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, especially if there are any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Various substituted naphthylalanine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing a naphthylalanine moiety, particularly focusing on the relevance to (S)-N-Boc-2-Naphthylalanine:
This compound and its role in peptide synthesis
- Peptide Synthesis: Boc-2-Nal-OH, is suitable for Boc solid-phase peptide synthesis .
- Aromatic Interactions: Naphthylalanine residues are often used as tryptophan replacements in peptides . Both 1-naphthylalanine and 2-naphthylalanine can stabilize β-hairpin folds, with 1-naphthylalanine showing similar geometry to tryptophan in aromatic interactions .
- Geometric analysis Geometric analysis shows that only 1‐naphthylalanine adopts a similar edge to face geometry as tryptophan, whereas the 2‐naphthylalanine appears most similar to a substituted phenylalanine .
Applications of Naphthylalanine-containing compounds
- Epitope Mimics: Stable peptides containing naphthylalanine have been explored as epitope mimics for protein-protein and protein-nucleic acid interactions .
- Drug Discovery: Naphthylalanine and its derivatives are relevant in drug discovery, particularly in creating stable peptide structures .
- nAChR Ligands: Combinatorial chemistry has been employed to develop ligands for nicotinic acetylcholine receptors (nAChRs) using modified amino acids . For instance, compounds have been developed that are selective α4β2 nAChR antagonists, potentially useful for smoking cessation medications .
- α-Conotoxins are peptide neurotoxins that display selectivity for different subtypes of nicotinic acetylcholine receptors (nAChR) . They are valuable research tools that have profound implications in the discovery of new drugs for a myriad of neuropharmacological conditions .
Hydrogels in Therapies
- Hydrogels: Hydrogels have expanded significantly due to their versatile and tunable properties and breakthroughs in biomaterial technologies .
- ROS-Responsive Hydrogels: ROS-responsive hydrogels are engineered to contain ROS-sensitive bonds, such as disulfide bonds or diselenium bonds, enabling them to respond to ROS including superoxide radicals, hydroxyl radicals, and hydrogen peroxide .
- Targeted Cancer Therapy: Cancer cells often exhibit increased ROS levels due to abnormal metabolic activity and mitochondrial dysfunction, a contrast to normal cells. This variance in ROS levels creates a distinct opportunity for targeted cancer therapy, allowing ROS-responsive hydrogels to focus specifically on tumor tissues while minimizing effects on healthy cells .
Mechanism of Action
The mechanism of action of (S)-N-BOC-2-Naphthylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The BOC group provides steric protection, ensuring the compound remains stable under physiological conditions.
Comparison with Similar Compounds
(S)-N-BOC-Phenylalanine: Similar in structure but with a phenyl group instead of a naphthyl group.
(S)-N-BOC-Tyrosine: Contains a hydroxyl group on the aromatic ring, offering different reactivity.
(S)-N-BOC-Tryptophan: Features an indole group, providing unique electronic properties.
Uniqueness: (S)-N-BOC-2-Naphthylalanine stands out due to its naphthyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in the synthesis of peptides and pharmaceuticals where specific interactions with biological targets are required.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21) |
InChI Key |
DWNNJLXALCHZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.